molecular formula C11H10Cl2O3 B8349775 5-(2',4'-Dichlorophenyl)-4-ketopentanoic acid

5-(2',4'-Dichlorophenyl)-4-ketopentanoic acid

Cat. No. B8349775
M. Wt: 261.10 g/mol
InChI Key: QBBJMMGLBUKAPX-UHFFFAOYSA-N
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Patent
US04283348

Procedure details

A 1-liter 1-neck R.B. flask was charged with 156.61 g (0.50 Mol) of ethyl-5-(2',4'-dichlorophenyl)-5-cyano-4-ketopentanoate, 153 ml of concentrated sulfuric acid, 153 ml of water, and 440 ml of glacial acetic acid. The reaction mixture was stirred and refluxed for 24 hours. l g, 80% yield) was obtained as a viscous dark-colored oil.
Name
ethyl-5-(2',4'-dichlorophenyl)-5-cyano-4-ketopentanoate
Quantity
156.61 g
Type
reactant
Reaction Step One
Quantity
153 mL
Type
reactant
Reaction Step One
Name
Quantity
153 mL
Type
reactant
Reaction Step One
Quantity
440 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:20])[CH2:5][CH2:6][C:7](=[O:19])[CH:8]([C:11]1[CH:16]=[CH:15][C:14]([Cl:17])=[CH:13][C:12]=1[Cl:18])C#N)C.S(=O)(=O)(O)O.O>C(O)(=O)C>[Cl:18][C:12]1[CH:13]=[C:14]([Cl:17])[CH:15]=[CH:16][C:11]=1[CH2:8][C:7](=[O:19])[CH2:6][CH2:5][C:4]([OH:20])=[O:3]

Inputs

Step One
Name
ethyl-5-(2',4'-dichlorophenyl)-5-cyano-4-ketopentanoate
Quantity
156.61 g
Type
reactant
Smiles
C(C)OC(CCC(C(C#N)C1=C(C=C(C=C1)Cl)Cl)=O)=O
Name
Quantity
153 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
153 mL
Type
reactant
Smiles
O
Name
Quantity
440 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
l g, 80% yield) was obtained as a viscous dark-colored oil

Outcomes

Product
Name
Type
Smiles
ClC1=C(C=CC(=C1)Cl)CC(CCC(=O)O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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